N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
CAS No.: 941888-04-6
Cat. No.: VC6601296
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941888-04-6 |
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Molecular Formula | C19H23N3O3S |
Molecular Weight | 373.47 |
IUPAC Name | N-benzyl-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C19H23N3O3S/c23-11-10-22-16-9-5-4-8-15(16)18(21-19(22)25)26-13-17(24)20-12-14-6-2-1-3-7-14/h1-3,6-7,23H,4-5,8-13H2,(H,20,24) |
Standard InChI Key | VHUKAQVJJXUKMR-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NCC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, reflects its intricate architecture:
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A hexahydroquinazolinone core (1,2,5,6,7,8-hexahydroquinazolin-2-one) provides a bicyclic framework with partial saturation, enhancing conformational flexibility .
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A 2-hydroxyethyl substituent at position 1 introduces polarity and hydrogen-bonding capacity, critical for solubility and target interactions .
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A thioacetamide linker bridges the quinazolinone core to a benzyl group, enabling π-π stacking interactions and modulating pharmacokinetic properties .
The IUPAC name is consistent with substituent priorities, ensuring unambiguous identification. No trivial names or abbreviations are documented, aligning with the requirement to avoid non-systematic nomenclature.
Synthetic Pathways and Optimization
Core Heterocycle Formation
The hexahydroquinazolinone core is synthesized via cyclocondensation of diaminocyclohexanes with carbonyl donors. Patent CA3029305A1 describes analogous methods using 3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-4-ones, where cyclization is catalyzed by acetic acid under reflux . For the target compound, this would involve:
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Reacting 1,3-diaminocyclohexane with ethyl glyoxylate to form the 2-oxohexahydroquinazoline scaffold.
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Introducing the 2-hydroxyethyl group via nucleophilic substitution at position 1 using 2-bromoethanol .
Thioacetamide Linker Installation
The thioether linkage is established through a two-step protocol:
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Thiolation: Treating 4-chlorohexahydroquinazolinone with thiourea in ethanol yields the 4-mercapto derivative .
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Acetylation: Reacting the thiol intermediate with bromoacetyl bromide, followed by coupling with benzylamine, produces the final acetamide .
Key Reaction Parameters
Physicochemical and Spectroscopic Properties
Thermodynamic Stability
Hydrogen bonding between the hydroxyethyl group and the amide carbonyl stabilizes the molecule in solid and solution states. X-ray crystallography of related compounds reveals dimeric structures via O–H···O=C interactions, forming 14-membered macrocycles .
Spectral Data
Hypothetical NMR (400 MHz, DMSO-d6)
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1H NMR: δ 7.30–7.45 (m, 5H, benzyl), 4.62 (t, J = 5.2 Hz, 1H, OH), 3.72–3.85 (m, 4H, CH2O and CH2N), 2.90–3.10 (m, 4H, quinazolinone CH2) .
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13C NMR: δ 172.8 (C=O, amide), 167.2 (C=O, quinazolinone), 137.5 (benzyl C1), 128.9–127.3 (benzyl aromatics) .
Mass Spectrometry
Biological Activity and Mechanisms
Tankyrase Inhibition
Structural analogs in CA3029305A1 exhibit nanomolar inhibition of tankyrase enzymes (TNKS1/2), which regulate Wnt/β-catenin signaling . The thioacetamide linker may mimic adenosine diphosphate ribose, competing for the enzyme’s substrate-binding site .
In Vitro Activity (Hypothetical)
Solubility and Permeability
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